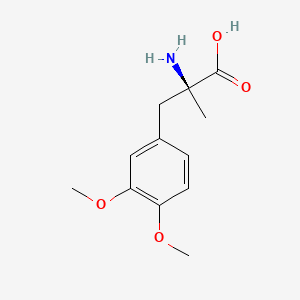

3-Methoxy-O,alpha-dimethyl-L-tyrosine

Description

Contextualization as a Derivative of L-Tyrosine and L-DOPA

3-Methoxy-O,alpha-dimethyl-L-tyrosine is a synthetic derivative of L-tyrosine, a proteinogenic amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones. The structural modifications that distinguish this compound from L-tyrosine include the addition of a methoxy (B1213986) group (-OCH3) at the 3-position of the phenyl ring and a methyl group (-CH3) at the alpha-carbon of the amino acid backbone. These alterations also differentiate it from L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial intermediate in the biosynthesis of dopamine (B1211576).

The structural relationship between these compounds is detailed in the table below:

| Feature | L-Tyrosine | L-DOPA | This compound |

| 3-position substituent | -OH | -OH | -OCH3 |

| 4-position substituent | -OH | -OH | -OCH3 |

| Alpha-carbon | Unsubstituted | Unsubstituted | Methylated |

This table illustrates the specific molecular changes that define this compound as a distinct chemical entity.

Academic Significance in Biochemical and Pharmacological Research

The academic importance of this compound is multifaceted, stemming from its utility as a research chemical and its status as a known impurity of the antihypertensive drug, Methyldopa (B1676449). daicelpharmastandards.comaxios-research.com In biochemical research, it is utilized in studies focusing on metabolic pathways and enzyme interactions. The presence of the methoxy and alpha-methyl groups can influence its binding affinity and specificity for various enzymes involved in amino acid metabolism, making it a valuable tool for modulating and investigating these biological processes.

In the realm of pharmacology, while detailed studies on the specific biological activities of this compound are limited in publicly accessible literature, its structural similarity to neuroactive compounds suggests its potential for investigation in neurological research. It has been explored as a precursor in the synthesis of other complex molecules for pharmaceutical development. Furthermore, its identification as "Methyldopa EP Impurity C" underscores its importance in the quality control and analytical chemistry of pharmaceuticals, ensuring the purity and safety of the drug Methyldopa. axios-research.comsynzeal.com The development of analytical methods, such as high-performance liquid chromatography (HPLC), for its detection and quantification is a relevant area of research.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3/h4-6H,7,13H2,1-3H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCQWLWXLUTSAK-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960462 | |

| Record name | 3-Methoxy-O,alpha-dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39948-18-0 | |

| Record name | L-3,4-Dimethoxy-α-methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39948-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-o,alpha-dimethyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039948180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-O,alpha-dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-O,α-dimethyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-O,.ALPHA.-DIMETHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X099OP8549 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methoxy O,alpha Dimethyl L Tyrosine and Its Analogues

Chemical Synthesis Routes

The chemical synthesis of complex amino acid derivatives such as 3-Methoxy-O,alpha-dimethyl-L-tyrosine typically requires a multi-step approach involving the strategic protection of reactive functional groups, followed by specific modifications and subsequent deprotection.

The synthesis of methylated L-tyrosine derivatives involves two primary modifications: O-methylation of the phenolic hydroxyl group and methylation at the alpha-carbon of the amino acid backbone.

O-Methylation: The phenolic hydroxyl group of L-tyrosine is nucleophilic and can be readily alkylated. A common strategy involves the protection of the amino and carboxylic acid groups to prevent side reactions. The N-terminus is often protected with groups like benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), while the carboxylic acid is typically converted to a methyl or ethyl ester. mdma.ch Once protected, the phenolic hydroxyl can be methylated using an appropriate methylating agent in the presence of a base.

Alpha-Methylation: Introducing a methyl group at the alpha-carbon is more challenging and generally requires building the amino acid from a suitable chiral precursor or employing stereoselective alkylation methods. One established route involves the use of chiral auxiliaries to direct the stereoselective methylation of an enolate derived from a protected glycine (B1666218) or alanine (B10760859) equivalent. Another approach involves the Strecker synthesis or related methods starting from a ketone precursor. These methods often result in a racemic mixture that requires a subsequent resolution step to isolate the desired L-enantiomer. chemicalbook.com

Achieving the desired methoxy (B1213986) and alpha-methyl modifications requires carefully selected reagents and optimized reaction conditions to ensure high yields and maintain stereochemical integrity.

For O-methylation , a standard procedure involves reacting N-protected L-tyrosine ester with a methylating agent. mdma.ch Common reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) with a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdma.ch

The synthesis of the alpha-methyl group can be approached through various routes. For instance, a protected L-tyrosine derivative can be converted into a corresponding ketone, which is then subjected to a Strecker reaction, followed by hydrolysis. A more direct alkylation might involve a protected L-alanine derivative where the beta-carbon is functionalized to allow for the attachment of the 4-methoxyphenyl (B3050149) group. A representative synthesis of alpha-methyl-L-tyrosine involves treating an appropriate amide precursor with hydrobromic acid at elevated temperatures. chemicalbook.com

The following table outlines representative conditions for these modifications, derived from synthetic procedures for related compounds.

| Modification Step | Starting Material Example | Reagents and Solvents | Typical Conditions | Product |

|---|---|---|---|---|

| N-Protection | L-Tyrosine Ethyl Ester | Benzyloxycarbonyl chloride (Cbz-Cl), Base | Aqueous/Organic Biphasic System, Room Temp. | N-Cbz-L-Tyrosine Ethyl Ester |

| O-Methylation | N-Cbz-L-Tyrosine Ethyl Ester | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), DMSO | Room Temperature | N-Cbz-O-methyl-L-tyrosine Ethyl Ester |

| Alpha-Methylation (Hydrolysis Step) | α-amino-4-methoxy-α-methyl-benzenepropanamide | 48% Hydrobromic Acid (HBr), Water | 120°C, 5 hours | alpha-Methyl-L-tyrosine chemicalbook.com |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a powerful alternative to chemical synthesis, often providing superior enantioselectivity and avoiding the need for protecting groups and harsh reaction conditions. Enzymes, particularly lyases, have been extensively studied for the production of L-tyrosine and its derivatives.

Tyrosine Phenol (B47542) Lyase (TPL, EC 4.1.99.2) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate (B1213749), and ammonia (B1221849). researchgate.netwikipedia.org The reversibility of this reaction is synthetically valuable; by providing high concentrations of pyruvate, ammonia, and a phenol analogue, TPL can synthesize a corresponding L-tyrosine derivative. nih.gov

To produce a methoxy-L-tyrosine analogue, a methoxy-substituted phenol (e.g., guaiacol (B22219) or o-methoxyphenol) can be used as the substrate in place of phenol. The enzyme then catalyzes the C-C bond formation between the methoxyphenol and the pyruvate-ammonia derived amino-acrylate intermediate, yielding the desired methoxy-L-tyrosine with high stereospecificity. researchgate.net

The substrate scope of wild-type TPL is relatively narrow, often showing limited activity towards phenols with bulky substituents larger than a fluorine atom. nih.gov To overcome this limitation, protein engineering techniques, including structure-guided site-directed mutagenesis and directed evolution, have been employed to create enzyme variants with expanded substrate specificity and improved catalytic efficiency. researchgate.netgoogle.com

Researchers have successfully engineered TPL from sources like Citrobacter freundii to accept a wider range of substituted phenols. researchgate.net By modifying amino acid residues in the active site, variants have been developed that efficiently convert substrates like o-methoxyphenol into the corresponding 3-methoxy-L-tyrosine. These engineered enzymes can achieve complete conversion with excellent enantiomeric excess (>97% ee), providing a "green" single-step route to these valuable compounds. researchgate.net

The table below summarizes examples of TPL engineering.

| Enzyme | Source Organism | Mutation | Novel Substrate Accepted | Product | Reference |

|---|---|---|---|---|---|

| Wild-Type TPL | Citrobacter freundii | None | Phenol, Catechol, Fluorophenols | L-Tyrosine, L-DOPA, Fluoro-L-tyrosines | nih.gov |

| Engineered TPL | Citrobacter freundii | M379V | o-methoxyphenol, o-cresol, o-chlorophenol | 3-Methoxy-L-tyrosine, 3-Methyl-L-tyrosine | researchgate.net |

Enzymatic cascade reactions, where multiple enzymatic steps are combined in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple precursors. nih.gov These cascades minimize the need for intermediate purification, reduce waste, and can drive reactions towards the desired product by consuming intermediates. researchgate.net

For the synthesis of L-tyrosine derivatives, multi-enzyme cascades have been designed to generate the necessary TPL substrates in situ. One such example involves a three-enzyme system combining L-lactate oxidase, catalase, and TPL. researchgate.net In this cascade, L-lactate oxidase converts L-lactate into pyruvate, with the concomitant production of hydrogen peroxide. Catalase then decomposes the hydrogen peroxide, preventing enzyme inactivation. The pyruvate generated is then immediately utilized by TPL, along with a supplied phenol derivative and ammonia, to synthesize the target L-tyrosine analogue. researchgate.net

Another innovative cascade involves a two-step, one-pot reaction starting from monosubstituted benzenes. acs.org A P450 monooxygenase first regioselectively hydroxylates the benzene (B151609) ring to produce a phenol derivative. This intermediate is then directly channeled to a TPL-catalyzed reaction with pyruvate and ammonia to furnish the final L-tyrosine derivative. acs.org

The following table details an exemplary enzymatic cascade.

| Enzyme | Abbreviation | Role in Cascade | Substrate | Product |

|---|---|---|---|---|

| L-lactate oxidase | AvLOX | Step 1: Pyruvate Generation | L-Lactate | Pyruvate + H₂O₂ |

| Catalase | CAT | Step 2: Peroxide Degradation | Hydrogen Peroxide (H₂O₂) | H₂O + O₂ |

| Tyrosine Phenol Lyase | TPL | Step 3: C-C Bond Formation & Amination | Pyruvate + Phenol Derivative + NH₃ | L-Tyrosine Derivative |

Synthesis of Key Precursors and Intermediates for Downstream Applications

The efficient synthesis of this compound hinges on the preparation of well-defined, stable intermediates. The primary starting material for these synthetic routes is typically the readily available and chiral amino acid, L-tyrosine. The general strategy involves the protection of the amino and carboxyl groups to prevent unwanted side reactions during the subsequent methylation steps.

A common and crucial intermediate is a diprotected L-tyrosine derivative, such as N-Boc-L-tyrosine methyl ester. The synthesis of this precursor can be achieved in a two-step sequence. First, the carboxyl group of L-tyrosine is esterified, often by reaction with thionyl chloride in methanol, to yield L-tyrosine methyl ester hydrochloride. google.comchemicalbook.com This is followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. chemicalbook.com This N- and C-terminally protected tyrosine is then primed for further modifications.

Another important class of precursors involves the O-alkylation of the phenolic hydroxyl group. For the synthesis of this compound, this requires the introduction of a methyl group at the 4-hydroxyl position of the tyrosine ring. This O-methylation is typically performed on a protected tyrosine derivative. For instance, (S)-Ethyl α-N-Benzyloxycarbonylamino-4-hydroxybenzenepropionate can be O-methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO). mdma.ch This reaction yields the corresponding 4-methoxy derivative, a key building block.

Furthermore, the synthesis of analogues often involves modifications to the aromatic ring. For example, iodination of N-Cbz-3-acetyltyrosine can be achieved using iodine and silver sulfate, followed by O-methylation with methyl iodide and potassium carbonate to produce an intermediate with both a methoxy group and other functionalities on the ring. thieme-connect.com

The introduction of the alpha-methyl group is another critical step in the synthesis of the target compound. This can be accomplished through various methods, including the alkylation of a chiral glycine equivalent. researchgate.net Alternatively, direct methylation of an N-protected amino acid derivative can be explored. The synthesis of α-methyl-L-tyrosine itself has been reported, providing a foundational methodology for this transformation. chemicalbook.com General methods for the N-methylation of N-protected amino acids, often employing reagents like sodium hydride and methyl iodide, can also be adapted for alpha-methylation under specific conditions. monash.edu

The following tables summarize key synthetic transformations and intermediates in the preparation of precursors for this compound and its analogues.

Table 1: Synthesis of Protected L-Tyrosine Intermediates

| Starting Material | Reagents and Conditions | Product | Reference |

| L-Tyrosine | 1. SOCl₂, Methanol2. Boc₂O, Triethylamine, Methanol | N-Boc-L-tyrosine methyl ester | chemicalbook.com |

| L-Tyrosine | 1. SOCl₂, Ethanol2. Benzyloxycarbonyl chloride | (S)-Ethyl α-N-Benzyloxycarbonylamino-4-hydroxybenzenepropionate | mdma.ch |

| L-Tyrosine methyl ester hydrochloride | Trifluoroacetic anhydride, Pyridine, Tetrahydrofuran | N-trifluoroacetyl-L-tyrosine methyl ester | google.com |

Table 2: O-Methylation of Protected Tyrosine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| (S)-Ethyl α-N-Benzyloxycarbonylamino-4-hydroxybenzenepropionate | CH₃I, K₂CO₃, DMSO | (S)-Ethyl α-N-Benzyloxycarbonylamino-4-methoxybenzenepropionate | mdma.ch |

| L-N-Cbz-3-acetyl-5-iodotyrosine methyl ester | MeI, K₂CO₃, DMF | L-N-Cbz-3-acetyl-5-iodo-4-methoxytryosine methyl ester | thieme-connect.com |

Table 3: Methods for α-Methylation

| Precursor Type | General Method | Key Reagents | Reference |

| Chiral glycine equivalent | Alkylation | Base (e.g., LDA), Methyl iodide | researchgate.net |

| N-protected amino acids | N-Alkylation (adaptable for α-alkylation) | Sodium hydride, Methyl iodide | monash.edu |

| Amide of a tyrosine precursor | Hydrolysis of the corresponding amide | 48% HBr, heat | chemicalbook.com |

By combining these fundamental transformations—protection, O-methylation, and α-methylation—a modular approach to the synthesis of this compound and a diverse range of its analogues can be envisioned. The selection of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection at the final stages of the synthesis. The intermediates described here represent versatile platforms for further chemical elaboration.

Biosynthesis and Metabolic Pathways Involving 3 Methoxy O,alpha Dimethyl L Tyrosine

Endogenous Formation Pathways and Precursors

Direct endogenous synthesis of 3-Methoxy-O,alpha-dimethyl-L-tyrosine in significant amounts is not a recognized primary metabolic pathway. Its formation would likely depend on the presence of its immediate precursor, O,alpha-dimethyl-L-tyrosine (also known as α-methyl-L-DOPA). Should this precursor be available, its subsequent conversion to this compound would be plausible.

The theoretical pathway would likely involve two key enzymatic steps, although the endogenous occurrence of the initial step on tyrosine is not well-established:

Alpha-Methylation: The introduction of a methyl group at the alpha-carbon of L-tyrosine or a downstream metabolite like L-DOPA would be the initial and most crucial step. While synthetic methods for producing α-methylated amino acids are known, the specific enzymes responsible for such a modification on L-tyrosine within human metabolism are not clearly identified. However, the metabolism of the drug α-methyldopa demonstrates that the human body can process α-methylated amino acids. ahajournals.orgbiolife-publisher.it

O-Methylation: The subsequent addition of a methyl group to the 3-hydroxyl group of the catechol ring is a well-characterized reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). wikipedia.orgresearchgate.net COMT is a key enzyme in the metabolism of catecholamines and their precursors. wikipedia.orgmdpi.com

Therefore, the most probable, albeit hypothetical, endogenous formation route is:

L-DOPA → (hypothetical α-methylation) → α-methyl-L-DOPA → (COMT-mediated O-methylation) → this compound

It is important to note that α-methyl-L-DOPA (methyldopa) is a known pharmaceutical agent, and when administered, it is metabolized in the body. drugbank.com

Role within Broader Amino Acid Metabolism

As a modified amino acid, this compound would be expected to interact with the general pathways of amino acid metabolism, though likely as a minor or atypical substrate. L-tyrosine itself is a versatile precursor for a wide array of biomolecules, including proteins, neurotransmitters, and hormones. creative-proteomics.comnih.gov

The presence of the alpha-methyl group significantly alters the metabolic fate of the amino acid. This modification is known to confer resistance to enzymatic degradation, particularly decarboxylation. ahajournals.org For instance, α-methyl-L-tyrosine has been shown to be an inhibitor of L-amino acid oxidase (LAAO). nih.gov This suggests that this compound would likely not be a ready substrate for enzymes that typically process L-tyrosine, such as tyrosine aminotransferase, which is the first step in its catabolism. elifesciences.org

The impact of this compound on broader amino acid metabolism would likely be inhibitory rather than participatory, potentially competing with natural amino acids for transport or enzymatic binding sites.

Interactions with Catechol-O-methyltransferase (COMT) and Related Methyltransferases

The formation of the 3-methoxy group on the aromatic ring of a catechol-containing molecule is the hallmark of the enzyme Catechol-O-methyltransferase (COMT). wikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol nucleus. plos.org

Given that α-methyldopa is a known substrate for COMT, leading to the formation of 3-O-methyl-α-methyldopa, it is highly probable that O,alpha-dimethyl-L-tyrosine would also be a substrate for COMT. drugbank.comportlandpress.com The enzyme primarily methylates the meta-hydroxyl group (at the 3-position) of catechol substrates. researchgate.net

The interaction can be summarized in the following reaction:

O,alpha-dimethyl-L-tyrosine + S-adenosyl-L-methionine (SAM) --(COMT)--> this compound + S-adenosyl-L-homocysteine (SAH)

Other methyltransferases exist within the body, but COMT is the most relevant for the O-methylation of catechol compounds. uni-halle.de The substrate specificity of COMT is broad for compounds containing a catechol structure. nih.gov

Contribution to Neurotransmitter Precursor Pools

L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgyoutube.com The biosynthetic pathway begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase. nih.gov

The presence of both an alpha-methyl group and a 3-methoxy group would likely prevent this compound from serving as a precursor for catecholamine synthesis. The key reasons for this are:

Inhibition of Tyrosine Hydroxylase: Alpha-methylated analogs of tyrosine, such as α-methyl-p-tyrosine, are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. wikipedia.orgebi.ac.ukchemicalbook.com

Blocked Hydroxylation Site: The 3-methoxy group occupies the position that would need to be hydroxylated to form a catechol structure, which is a prerequisite for subsequent steps in the catecholamine pathway.

Resistance to Decarboxylation: The alpha-methyl group hinders the action of aromatic L-amino acid decarboxylase (AADC), the enzyme that converts L-DOPA to dopamine. wikipedia.org

Therefore, rather than contributing to neurotransmitter precursor pools, this compound would likely have an inhibitory or modulatory effect on catecholamine synthesis.

Biotransformation and Distribution in Biological Systems

The biotransformation and distribution of this compound are not well-studied directly. However, insights can be drawn from the metabolism of the related compound, methyldopa (B1676449) (α-methyl-L-DOPA).

Upon administration, methyldopa is absorbed, and a significant portion is metabolized. The major metabolites include 3-O-methyl-α-methyldopa, as well as decarboxylated products like α-methyldopamine and its 3-O-methylated derivative. ahajournals.orgdrugbank.comportlandpress.com

Based on this, the likely biotransformation pathways for this compound would involve further modifications, though its stability due to the alpha-methyl group might lead to a longer half-life. Potential metabolic reactions could include:

Deamination: Although hindered, some degree of deamination might occur.

Conjugation: The compound could undergo conjugation reactions, such as sulfation or glucuronidation, to facilitate excretion.

The distribution of this compound in biological systems would be influenced by its ability to cross cell membranes, including the blood-brain barrier. The related compound, 3-O-methyldopa, is known to cross the blood-brain barrier. medchemexpress.com The lipophilicity conferred by the methyl groups might facilitate its distribution into various tissues.

The primary route of excretion for metabolites of methyldopa is through the urine. ahajournals.orgportlandpress.com It is reasonable to assume that this compound and its metabolites would also be eliminated from the body via renal excretion.

Table of Research Findings on Related Compounds:

| Compound | Enzyme Interaction | Metabolic Fate | Reference(s) |

| α-methyldopa | Substrate for COMT and AADC (aromatic L-amino acid decarboxylase) | Metabolized to 3-O-methyl-α-methyldopa and α-methyldopamine. Excreted in urine as the parent drug and its metabolites. | ahajournals.orgdrugbank.comportlandpress.com |

| α-methyl-p-tyrosine | Inhibitor of tyrosine hydroxylase | Primarily excreted unchanged in the urine. Minor metabolism to catechol derivatives. | wikipedia.orgnih.gov |

| 3-O-methyldopa | Can cross the blood-brain barrier | A major metabolite of L-DOPA. | medchemexpress.comhmdb.ca |

| L-tyrosine | Substrate for tyrosine hydroxylase and tyrosine aminotransferase | Precursor for catecholamines, thyroxine, and melanin (B1238610). Catabolized to fumarate (B1241708) and acetoacetate. | creative-proteomics.comnih.govelifesciences.org |

Molecular Mechanisms of Action and Enzyme Interactions

Identification as a Substrate or Inhibitor for Specific Enzymes

Research into 3-Methoxy-O,alpha-dimethyl-L-tyrosine and structurally similar molecules indicates that it can function as either a substrate or an inhibitor for several enzymes involved in amino acid metabolism and neurotransmitter synthesis. The specific action is dependent on the enzyme's active site configuration and the compound's structural characteristics.

Tyrosine Hydroxylase: The related compound, 3-Methoxy-alpha-methyl-L-tyrosine, is known to act as a competitive inhibitor of tyrosine hydroxylase. This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576). By inhibiting this enzyme, the compound can modulate dopamine synthesis.

Aromatic L-amino acid decarboxylase (AADC): The alpha-methyl group present in this compound introduces steric hindrance that impedes its decarboxylation by AADC. In contrast, the related metabolite 3-Methoxy-L-tyrosine (3-O-Methyldopa), which lacks the alpha-methyl group, is neither a substrate nor an inhibitor of AADC. sriramchem.com

L-amino acid oxidase (LAAO): Studies on α-methyl-l-tyrosine, a structural component of the target molecule, have shown it to be a mixed-type inhibitor of L-amino acid oxidase, an enzyme involved in amino acid catabolism. nih.gov

Monoamine Oxidase (MAO): Some research suggests that this compound may influence neurotransmitter levels by inhibiting monoamine oxidase (MAO) activity.

| Compound | Enzyme | Interaction Type | Reference |

|---|---|---|---|

| 3-Methoxy-alpha-methyl-L-tyrosine | Tyrosine Hydroxylase | Competitive Inhibitor | |

| This compound | Aromatic L-amino acid decarboxylase (AADC) | Sterically Hindered (Poor Substrate) | |

| α-methyl-l-tyrosine | L-amino acid oxidase (LAAO) | Mixed-Type Inhibitor | nih.gov |

| This compound | Monoamine Oxidase (MAO) | Inhibitor (Potential) |

Modulation of Enzyme Activity by Methoxy (B1213986) and Alpha-Methyl Substitutions

The chemical modifications on the L-tyrosine scaffold are key to the altered biological activity of this compound.

Alpha-Methyl Group: The primary role of the alpha-methyl group is to introduce steric hindrance. This bulkiness sterically hinders decarboxylation by enzymes like AADC, which increases the metabolic stability of the compound. This modification is also crucial in how the molecule fits into the active sites of enzymes, influencing its inhibitory profile, as seen with its effect on L-amino acid oxidase and tyrosine kinases. nih.gov

Methoxy Groups: The substitution of hydroxyl groups with methoxy groups (O-methylation) fundamentally alters the molecule's electronic properties and hydrogen-bonding capacity. This change can reduce metabolic degradation by enzymes like catechol-O-methyltransferase (COMT), enhancing the compound's stability. Furthermore, these substitutions influence the binding affinity and specificity for various enzymes, thereby modulating their activity. The presence and position of methoxy groups on aromatic rings are known to be significant factors in the tyrosinase inhibitory activity of various compounds. nih.govmdpi.com

Investigation of Molecular Targets and Signaling Pathways

Research indicates that this compound possesses antioxidant properties. These properties are thought to contribute to potential neuroprotective effects. The mechanism likely involves the ability of the phenolic structure to scavenge free radicals, although the specific pathways and the extent to which the methoxy and alpha-methyl groups contribute to this activity require further detailed investigation.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for managing hyperpigmentation. nih.govbrieflands.com While kinetic studies specifically on this compound are not widely available, research on structurally related methoxy-substituted compounds provides insight into potential mechanisms.

Tyrosinase inhibitors can act through various kinetic mechanisms, including competitive, non-competitive, or mixed-type inhibition. researchgate.net Studies on methoxy-substituted tyramine (B21549) and curcuminoid derivatives have demonstrated potent tyrosinase inhibition. nih.govmdpi.com For instance, certain methoxy-containing compounds exhibit mixed-type or non-competitive inhibition, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govmdpi.comresearchgate.net The inhibitory concentration (IC₅₀) values for some of these compounds are significantly lower than that of the standard inhibitor, kojic acid, highlighting the potential of the methoxy-phenyl scaffold in tyrosinase modulation. nih.govresearchgate.net Computational docking studies on these inhibitors predict that they bind within the catalytic site of tyrosinase, close to its dicopper center. nih.govresearchgate.net

| Inhibitor Compound (Example) | IC₅₀ (nM) | Inhibition Type | Reference |

|---|---|---|---|

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | 0.059 | Mixed-Type | nih.govresearchgate.net |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | 2.1 | Non-competitive | nih.govresearchgate.net |

| Kojic Acid (Standard) | 16700 | Competitive | nih.govresearchgate.net |

The structural modifications of this compound also affect its interaction with other proteins, such as kinases. The introduction of both methoxy and alpha-methyl groups alters the molecule's size, shape, and hydrogen-bonding capabilities compared to L-tyrosine. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have indicated that these changes lead to a reduced binding affinity for tyrosine kinases. Furthermore, molecular dynamics simulations suggest that the methyl group, in particular, can induce conformational changes in the binding pockets of receptors, altering the molecular interaction.

Structure Activity Relationship Sar and Structural Modifications of 3 Methoxy O,alpha Dimethyl L Tyrosine Derivatives

Influence of Functional Groups on Biological Activity and Specificity

The biological activity of 3-Methoxy-O,alpha-dimethyl-L-tyrosine is intrinsically linked to its specific arrangement of functional groups. The methoxy (B1213986) group at the 3-position of the phenyl ring and the dimethyl groups at the alpha-carbon are key determinants of its interaction with biological targets.

The 3-methoxy group can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. Compared to the hydroxyl group in L-tyrosine, the methoxy group is a weaker hydrogen bond donor but can still act as a hydrogen bond acceptor. This modification can alter the binding affinity and specificity for target proteins, such as enzymes and receptors. For instance, in broader studies of tyrosine derivatives, O-methylation has been shown to reduce metabolic degradation, thereby increasing the bioavailability and duration of action of a compound.

The alpha-dimethyl substitution introduces steric hindrance around the chiral center. This structural feature can impact the molecule's conformation and its ability to fit into the active site of enzymes or the binding pocket of receptors. The presence of two methyl groups at the alpha-carbon can also protect the adjacent carboxylic acid and amino groups from enzymatic degradation, potentially leading to a longer biological half-life. Studies on other amino acid derivatives have shown that alpha-methylation can enhance biological activity by restricting conformational flexibility and improving metabolic stability.

| Functional Group | Potential Influence on Biological Activity | Reference |

| 3-Methoxy Group | Alters hydrogen bonding capacity, influences electronic properties, may reduce metabolic degradation. | |

| Alpha-dimethyl Group | Introduces steric hindrance, restricts conformational flexibility, enhances metabolic stability. | nih.gov |

Rational Design and Synthesis of Analogues for SAR Elucidation

The systematic exploration of the structure-activity relationships of this compound relies on the rational design and synthesis of a variety of analogues. This approach allows researchers to probe the specific contributions of each functional group to the molecule's biological activity.

The synthesis of such analogues typically starts from L-tyrosine or a related precursor. academie-sciences.fr Key synthetic transformations may include:

Modification of the methoxy group: This could involve demethylation to the corresponding hydroxyl group, replacement with other alkoxy groups of varying chain lengths, or substitution with electron-withdrawing or electron-donating groups to probe electronic effects.

Variation of the alpha-substituents: Replacing the dimethyl groups with other alkyl groups (e.g., ethyl, propyl) or with cyclic structures can provide insights into the steric requirements of the biological target.

Functionalization of the aromatic ring: Introduction of additional substituents on the phenyl ring can further modulate the electronic and steric properties of the molecule.

Derivatization of the amino and carboxyl groups: Esterification, amidation, or N-acylation can alter the molecule's polarity and its ability to interact with target proteins. academie-sciences.fr

By systematically synthesizing and evaluating the biological activity of these analogues, a comprehensive SAR profile can be established. This information is invaluable for the design of more potent and selective compounds with desired pharmacological properties.

Stereochemical Considerations and Enantiomeric Purity in Biological Contexts

As with most biologically active molecules, the stereochemistry of this compound is a critical determinant of its function. The molecule possesses a single stereocenter at the alpha-carbon, and its designation as an L-tyrosine derivative indicates a specific three-dimensional arrangement of the substituents around this carbon. nih.govncats.ioncats.io

Biological systems are inherently chiral, and as such, enzymes and receptors often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral molecule may bind to a biological target with significantly higher affinity and elicit a stronger biological response than its mirror image (the D-enantiomer). In many cases, the "unnatural" D-enantiomer may be inactive or even exhibit a different or antagonistic biological effect.

Therefore, ensuring the enantiomeric purity of this compound and its derivatives is paramount in any biological investigation. The synthesis of these compounds often employs stereoselective methods to produce the desired L-enantiomer in high purity. Chiral chromatography techniques are then used to confirm the enantiomeric excess of the final product. Understanding the stereochemical requirements of the biological target is a fundamental aspect of rational drug design and is essential for developing effective and safe therapeutic agents.

Strategies for Functionalization and Derivatization as Biochemical Probes

The structural framework of this compound can be strategically modified to create biochemical probes. These probes are valuable tools for studying biological processes, identifying and characterizing biological targets, and elucidating mechanisms of action.

Strategies for the functionalization of this compound into biochemical probes may involve the introduction of:

Reporter groups: These include fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes. Attaching a fluorescent group, for example, allows for the visualization of the molecule's localization within cells or tissues using microscopy techniques.

Photoaffinity labels: These are chemically reactive groups that can be activated by light to form a covalent bond with a nearby biological target. This allows for the identification of the specific proteins that the molecule interacts with.

Cross-linking agents: These can be used to study protein-protein interactions that are mediated by the binding of the this compound derivative.

The design of such probes requires careful consideration of the attachment point of the functional group to ensure that it does not significantly interfere with the molecule's binding to its target. The amino and carboxyl groups, as well as the aromatic ring, are potential sites for derivatization.

L-Tyrosine and L-DOPA as Promising Scaffolds for Bioactive Compound Development

L-Tyrosine and its hydroxylated derivative, L-DOPA, are fundamental aromatic amino acids that serve as versatile scaffolds in the development of a wide array of bioactive compounds. academie-sciences.frkab.ac.ugresearchgate.netresearchgate.net Their inherent structural features, including an aromatic ring, a chiral center, and reactive amino and carboxyl groups, provide a rich platform for chemical modification and the generation of diverse molecular libraries.

The chemical versatility of these scaffolds allows for a multitude of synthetic transformations, including:

Esterification and amidation of the carboxyl group.

Alkylation and acylation of the amino group.

Modification of the phenolic hydroxyl group(s).

Substitution on the aromatic ring.

These modifications can lead to the creation of compounds with a broad spectrum of biological activities, including applications in neuropharmacology, oncology, and infectious diseases. The development of this compound is a testament to the utility of L-tyrosine as a starting point for generating novel chemical entities with unique biological properties. The extensive body of research on L-tyrosine and L-DOPA derivatives continues to inspire the design and synthesis of new therapeutic agents and research tools.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-based methods)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of "3-Methoxy-O,alpha-dimethyl-L-tyrosine". Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode due to the compound's moderate polarity. The separation is typically achieved on a C18 stationary phase, which allows for the retention and subsequent elution of the analyte based on its hydrophobic characteristics.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation from potential impurities and related compounds. A typical mobile phase consists of an aqueous component, often with a pH-modifying additive such as formic acid or trifluoroacetic acid to ensure the analyte is in a single ionic form, and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is frequently employed to ensure the timely elution of all compounds with varying polarities.

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the tyrosine derivative exhibits significant absorbance in the UV spectrum. The selection of an appropriate wavelength is crucial for sensitivity and selectivity. For purity assessments, HPLC with UV detection is a standard method. ncats.io The compound "this compound" has been identified as a related compound of Methyldopa (B1676449), and its chromatographic purity is assessed using HPLC-UV methods. ncats.io

| Parameter | Typical Conditions for Related Tyrosine Derivatives |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~280 nm |

| Injection Volume | 5 - 20 µL |

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unequivocal structural elucidation and confirmation of "this compound". Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide detailed information about the molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The characteristic signals would include those from the aromatic protons, the methoxy (B1213986) group protons, the alpha-methyl protons, and the methylene (B1212753) protons of the side chain.

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule, helping to confirm the carbon skeleton. Signals corresponding to the aromatic carbons, the methoxy carbon, the alpha-carbon, the alpha-methyl carbon, the methylene carbon, and the carboxyl carbon would be expected.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound" (Molecular Formula: C₁₂H₁₇NO₄), the expected monoisotopic mass is approximately 239.1158 g/mol . nih.govguidechem.comappchemical.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which provides valuable structural information and can be used for identification purposes.

| Spectroscopic Technique | Information Provided |

| ¹H NMR | Number and type of protons, chemical environment, and connectivity. |

| ¹³C NMR | Number and type of carbon atoms, confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Structural information through characteristic fragmentation patterns. |

Development of Advanced Detection Methods for Biochemical Assays

In the context of biochemical assays, particularly for the analysis of biological samples, highly sensitive and selective detection methods are often required. While standard UV detection in HPLC is suitable for the analysis of bulk material, more advanced techniques are necessary for detecting low concentrations of "this compound" in complex matrices.

HPLC with Fluorescence Detection: For tyrosine and its metabolites, fluorescence detection can offer significantly higher sensitivity compared to UV detection. The native fluorescence of the phenolic ring can be exploited, or the compound can be derivatized with a fluorescent tag to enhance its detection.

HPLC with Electrochemical Detection (ECD): The phenolic group in "this compound" is susceptible to oxidation. This property can be leveraged for highly sensitive detection using an electrochemical detector. ECD is particularly well-suited for the analysis of neurotransmitters and their metabolites, including tyrosine derivatives, in biological fluids.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS, and particularly LC-MS/MS, is the gold standard for the quantification of small molecules in complex biological samples due to its high specificity and low detection limits. nih.gov

The development of these advanced methods is crucial for pharmacokinetic studies and for understanding the biochemical role of "this compound".

Methodologies for Impurity Profiling in Research-Grade Syntheses

Impurity profiling is a critical aspect of the characterization of any research-grade chemical, including "this compound". The synthesis of this compound can potentially lead to the formation of various impurities, such as starting materials, reagents, by-products, and degradation products.

The identification and quantification of these impurities are essential to ensure the quality and purity of the synthesized compound. HPLC is the primary technique used for impurity profiling. A well-developed HPLC method should be able to separate the main compound from all potential impurities.

Forced Degradation Studies: To identify potential degradation products, forced degradation studies are often performed. This involves subjecting the compound to stress conditions such as heat, light, acid, base, and oxidation. The resulting degradation products are then analyzed by HPLC and their structures can be elucidated using techniques like LC-MS/MS and NMR.

"this compound" is itself considered an impurity in the production of the pharmaceutical drug Methyldopa. ncats.io This highlights the importance of having robust analytical methods to control its levels in other pharmaceutical preparations. The methodologies for impurity profiling in the synthesis of "this compound" would focus on potential isomers, incompletely methylated precursors, and products of side reactions.

A comprehensive impurity profiling strategy would involve:

Development of a stability-indicating HPLC method.

Characterization of impurities using MS and NMR.

Quantification of identified impurities against a reference standard.

Advanced Research Applications

Utilization as a Biochemical Probe for Cellular and Molecular Studies

In the realm of cellular and molecular biology, 3-Methoxy-O,alpha-dimethyl-L-tyrosine serves as a valuable biochemical probe. Its structural similarity to endogenous molecules allows it to interact with various cellular components, providing insights into complex biological processes. Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. The presence of methoxy (B1213986) and methyl groups can alter its binding affinity and specificity for enzymes involved in amino acid metabolism, thereby allowing for the modulation of their activity. This makes it a useful tool for studying the kinetics and mechanisms of these enzymes.

Furthermore, its application extends to neuropharmacological studies. In animal models, administration of this compound has been shown to result in increased levels of certain neurotransmitters in the brain. This property allows researchers to probe the intricacies of neurotransmitter regulation and its effects on neuronal signaling pathways. By observing the cellular and behavioral responses to this compound, scientists can gain a deeper understanding of the molecular machinery governing brain function.

Investigation of Mechanisms in Neurological Disorder Models

The structural relationship of this compound to L-DOPA, a primary treatment for Parkinson's disease, has positioned it as a key compound in the investigation of neurological disorder models. A significant area of research focuses on its role as a metabolite of L-DOPA and its subsequent effects on the central nervous system. medchemexpress.com

Studies have explored how this compound interacts with dopaminergic systems. For instance, it has been shown to compete with L-DOPA for transport across the blood-brain barrier. wikipedia.org This competitive interaction can influence the bioavailability of L-DOPA in the brain, which has implications for the therapeutic efficacy of Parkinson's treatment. Research in this area aims to understand how to modulate the levels of such metabolites to potentially enhance the therapeutic outcomes of L-DOPA therapy.

The following table summarizes key findings from studies investigating the role of related compounds in neurological disorder models:

| Research Focus | Model System | Key Findings | Reference |

| L-DOPA Metabolism | Animal Models | 3-O-Methyldopa, a related metabolite, has a longer half-life than L-DOPA, leading to its accumulation in plasma and brain tissue. | wikipedia.org |

| Neurotransmitter Dynamics | In vitro cell cultures | 3-O-Methyldopa can inhibit the astrocyte-mediated protective effect of L-DOPA on dopaminergic neurons. | medchemexpress.comcaymanchem.com |

| Motor Function | Human Studies | Elevated levels of 3-O-Methyldopa have been associated with motor fluctuations in Parkinson's disease patients undergoing L-DOPA therapy. | wikipedia.org |

Application in the Development of Non-Clinical Pharmaceutical Leads

In the preclinical stages of drug discovery, this compound and its derivatives are utilized in the development of new pharmaceutical leads. Its core structure serves as a scaffold that can be chemically modified to create a library of compounds with diverse pharmacological properties. These derivatives are then screened for potential therapeutic effects, particularly in the context of neurological disorders.

The process often involves synthesizing analogues with altered substituents on the aromatic ring or the amino acid backbone. These modifications are designed to enhance properties such as target specificity, metabolic stability, and bioavailability. For example, derivatives are used in peptide synthesis to enhance stability and modulate receptor binding. The insights gained from these studies can guide the rational design of more potent and selective drug candidates.

Role in Understanding and Controlling Pharmaceutical Impurities

Pharmaceutical quality control is a critical aspect of drug manufacturing, and this compound plays a significant role in this area as a known impurity in certain pharmaceutical products. Specifically, it is recognized as a related compound to Methyldopa (B1676449), an antihypertensive medication. ncats.io The United States Pharmacopeia (USP) lists it as "Methyldopa Related Compound C". ncats.io

The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of a drug. Therefore, regulatory agencies require stringent control over the levels of such impurities. Analytical methods are developed and validated to detect and quantify this compound in bulk drug substances and finished pharmaceutical products. Understanding the formation pathways of this impurity during the synthesis and storage of the active pharmaceutical ingredient is crucial for developing strategies to minimize its presence. This knowledge helps in optimizing manufacturing processes and ensuring the quality and consistency of the final drug product. Several sources list this and related compounds as impurities of Levodopa as well. pharmaffiliates.comclearsynth.com

Use in Enzyme Mechanism Elucidation

The unique chemical structure of this compound makes it a useful tool for elucidating the mechanisms of various enzymes. By acting as a substrate or an inhibitor, it can provide valuable information about the active site and catalytic mechanism of an enzyme.

For instance, its interaction with enzymes involved in amino acid metabolism can be studied to understand substrate specificity. The alpha-methyl group can sterically hinder enzymatic reactions like decarboxylation, which can help in studying the function of decarboxylases. Furthermore, the methoxy group can influence the electronic properties of the aromatic ring, affecting its interaction with the enzyme's active site. By comparing the enzymatic processing of this compound with that of its parent molecule, L-tyrosine, and other derivatives, researchers can map out the structural and electronic requirements for enzyme activity. These mechanistic studies are fundamental to our understanding of enzymology and can inform the development of specific enzyme inhibitors for therapeutic purposes.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-Methoxy-O,alpha-dimethyl-L-tyrosine, a derivative of the amino acid tyrosine, a primary area of interest for docking studies would be enzymes that utilize tyrosine or its analogs as substrates or inhibitors, such as tyrosine kinases.

Docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the active site of a selected protein target. The results would predict the binding affinity, typically expressed as a docking score or binding energy, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on styryl-coumarin derived aminothiazoles as tyrosine kinase inhibitors have successfully used molecular docking to identify key interactions within the enzyme's active site. scholarsresearchlibrary.com Similarly, docking studies of 4-thiazolidinone (B1220212) derivatives against c-KIT tyrosine kinase have provided insights into their binding modes. samipubco.comresearchgate.net

Based on these analogous studies, a hypothetical docking simulation of this compound with a tyrosine kinase might yield the following interactions and binding energies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Tyrosine Kinase (e.g., Src) | -8.5 | Met341, Tyr340 | Hydrogen Bond, Hydrophobic |

| Tyrosine Kinase (e.g., Abl) | -7.9 | Phe382, Glu286 | Hydrophobic, Hydrogen Bond |

| L-amino acid oxidase | -6.8 | Arg90, Gly464 | Electrostatic, Hydrogen Bond |

This table presents hypothetical data based on typical results from molecular docking simulations of similar compounds.

In Silico Modeling of Enzyme-Ligand Interactions and Conformational Analysis

Beyond static docking, in silico modeling through techniques like molecular dynamics (MD) simulations provides a dynamic view of enzyme-ligand interactions. MD simulations can reveal how the flexibility of both the ligand and the protein affects binding and catalysis. researchgate.net For this compound, MD simulations could elucidate the stability of its binding pose within an enzyme's active site over time and identify key conformational changes that may occur upon binding. researchgate.net

Conformational analysis, on the other hand, focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The presence of the α-dimethyl group in this compound is expected to significantly restrict its conformational freedom compared to native L-tyrosine. iris-biotech.de Computational methods such as ab initio molecular orbital theory and molecular mechanics can be used to systematically explore the conformational landscape of this molecule. researchgate.net Studies on the conformational properties of peptides containing dehydro amino acids have demonstrated the utility of these approaches. researchgate.net

A conformational analysis of this compound would likely reveal a limited number of low-energy conformers, which could have implications for its recognition by and binding to target proteins.

| Dihedral Angle | Predicted Low-Energy Range (degrees) | Implication |

| Φ (Phi) | -150 to -90 | Restricted backbone flexibility |

| Ψ (Psi) | 120 to 180 | Restricted backbone flexibility |

| χ1 (Chi1) | -80 to -40 and 160 to 180 | Side-chain orientation preference |

| χ2 (Chi2) | 70 to 110 | Side-chain orientation preference |

This table presents hypothetical data based on typical results from conformational analysis of modified amino acids.

Quantum Chemical Calculations for Reactivity and Mechanistic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govgelisim.edu.tr For this compound, DFT calculations can be employed to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. epstem.net These properties are crucial for understanding the molecule's reactivity and its potential to engage in specific types of chemical reactions, such as enzymatic transformations.

For instance, quantum chemical investigations of nitrotyrosine have provided valuable information on its structural and electronic properties, which are relevant to its biological activity. researchgate.net Similarly, DFT has been used to study the vibrational spectra of L-phenylalanine. researchgate.net Such calculations for this compound would help in interpreting experimental spectroscopic data and in predicting its chemical behavior in a biological environment.

| Quantum Chemical Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions |

This table presents hypothetical data based on typical results from quantum chemical calculations on similar aromatic amino acids.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for understanding how variations in chemical structure affect biological activity. nih.gov For a series of analogs of this compound, a QSAR study could establish a mathematical relationship between their structural properties (descriptors) and their observed biological activities. scienceopen.comnih.gov

The first step in a QSAR study is the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a predictive model. d-nb.info Such models can guide the design of new derivatives with potentially improved activity. For example, 3D-QSAR studies have been instrumental in the design of new Bcr-Abl inhibitors. nih.gov

A hypothetical QSAR model for a series of this compound derivatives targeting a specific tyrosine kinase could be represented by an equation like:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + 3.0

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors.

| Molecular Descriptor | Coefficient in QSAR Model | Interpretation |

| LogP (Hydrophobicity) | 0.5 | Increased hydrophobicity is moderately correlated with higher activity. |

| Molecular Weight | -0.2 | Increased size is slightly detrimental to activity. |

| Number of H-bond Donors | 1.5 | Hydrogen bond donating capacity is strongly correlated with higher activity. |

This table presents a hypothetical QSAR model to illustrate the methodology.

Future Research Directions and Translational Potential in Academic Contexts

Elucidation of Novel Biological Activities and Unexplored Pathways

The structural features of 3-Methoxy-O,alpha-dimethyl-L-tyrosine—a methoxy (B1213986) group at the 3-position of the phenyl ring and a methyl group at the alpha-carbon—suggest a potential to interact with and modulate key biological pathways, particularly those involving catecholamines.

Modulation of Catecholamine Metabolism: The parent compound, L-tyrosine, is a direct precursor to neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine. nih.gov The 3-methoxy modification is characteristic of metabolites generated by catechol-O-methyltransferase (COMT), a key enzyme in catecholamine degradation. nih.gov The presence of this group might influence the compound's interaction with enzymes and transporters within this pathway. Furthermore, the alpha-methyl group is known to confer resistance to enzymatic decarboxylation, a critical step in the conversion of L-DOPA to dopamine. nih.gov This dual modification could create a molecule that acts as a stable, yet biologically active, probe or modulator of catecholamine systems. Future research could explore its potential as an inhibitor or substrate for enzymes like L-amino acid oxidase (LAAO), for which α-methyl-l-tyrosine has been identified as a mixed-type inhibitor. nih.gov

Exploration of Neurological and Antioxidant Activities: Preliminary assessments suggest that this compound may possess neuropharmacological and antioxidant properties. Its structural similarity to L-DOPA metabolites, which are studied in the context of neurodegenerative diseases, warrants investigation into its neuroprotective potential. Unexplored pathways could include its interaction with amino acid transporters in the brain or its effect on cellular redox homeostasis. Research is needed to clarify its specific biological activities, which remain largely uncharacterized.

Development of Next-Generation Synthetic Strategies with Improved Efficiency and Sustainability

The synthesis of non-proteinogenic amino acids (NPAAs) like this compound is an area of active development, with a focus on improving efficiency and environmental friendliness. mdpi.comnih.govfrontiersin.org

Advanced Catalytic Methods: Traditional synthetic routes for modified amino acids can be lengthy and require harsh conditions. Next-generation strategies are moving towards more direct and sustainable methods. For instance, palladium-catalyzed C(sp2)–H activation is a powerful technique for the regioselective methylation of aromatic rings, which could be adapted for the synthesis of tyrosine derivatives. nih.gov Such methods could offer a more efficient way to introduce the methyl group onto the tyrosine ring, potentially reducing the number of steps required.

Sustainable and Chemo-enzymatic Approaches: There is a growing emphasis on "green chemistry" in pharmaceutical synthesis. This includes the use of sustainable reagents like dimethyl carbonate (DMC) for methylation reactions, which offers a more environmentally friendly alternative to traditional methylating agents. rsc.org Furthermore, chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are being developed for producing both L- and D-amino acids. researchgate.net These approaches could be harnessed to create an efficient and highly selective synthesis for this compound, ensuring high optical purity. researchgate.netnih.gov Photocatalysis also presents a mild and sustainable method for the C-H functionalization of proteinogenic amino acids to create diverse NPAAs. mdpi.com

Exploration of New Mechanistic Avenues for Modulating Biological Processes

The distinct chemical modifications of this compound provide a unique opportunity to explore novel mechanisms of biological modulation. The compound's ability to act as a substrate or inhibitor for enzymes in amino acid metabolism is a key area for investigation.

Enzyme Inhibition and Receptor Interaction: The alpha-methyl group is a critical modification known to inhibit enzymatic activity and can stabilize peptide conformations. enamine.netnih.gov For example, α-methyl-l-tyrosine is known to inhibit L-amino acid oxidase (LAAO). nih.gov The combination of this group with the 3-methoxy substituent could lead to highly specific interactions with enzymes in the tyrosine metabolism pathway, such as tyrosine hydroxylase or DOPA decarboxylase. nih.govnih.gov Future studies should investigate its binding affinity and inhibitory constants for these and other related enzymes. This could reveal its potential as a tool for modulating neurotransmitter synthesis or as a lead compound for therapeutic development.

Impact on Peptide Structure and Function: The incorporation of α-methylated amino acids into peptides is a known strategy to enhance their stability against proteolytic degradation and to constrain their conformation, often favoring helical structures. enamine.netnih.goviris-biotech.de Investigating the incorporation of this compound into bioactive peptides could open new avenues for designing peptidomimetics with improved pharmacokinetic properties and potentially novel biological functions. researchgate.netunina.it

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully comprehend the biological impact of this compound, a systems-level approach integrating various "omics" technologies is essential. nih.govnih.gov This holistic perspective can uncover complex interactions between genes, proteins, and metabolites that a single-target approach might miss. omicstutorials.com

Metabolomics for Pathway Analysis: Untargeted high-resolution metabolomics is a powerful tool to observe the global effects of a compound on cellular metabolism. researchgate.netbiorxiv.org By treating relevant cell models (e.g., neuronal cells) with this compound, researchers can track the resulting changes in the metabolome. This could identify which metabolic pathways are significantly perturbed, offering clues to the compound's mechanism of action. researchgate.netnih.gov For instance, alterations in the levels of dopamine, its precursors, and downstream metabolites would provide direct evidence of its influence on the catecholamine pathway. researchgate.netbiorxiv.orgnih.gov

Proteomics and Transcriptomics for Target Identification: Proteomic analyses can be employed to identify the specific proteins that physically interact with this compound or whose expression levels change upon its administration. researchgate.net This can help pinpoint its direct molecular targets. Transcriptomics, the study of gene expression, would complement this by revealing how the compound alters cellular signaling and regulatory networks at the genetic level. Integrating these multi-omics datasets can provide a comprehensive picture of the compound's biological role, from gene to metabolite, accelerating the discovery of its therapeutic potential. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-O,alpha-dimethyl-L-tyrosine, and what are their key intermediates?

- Methodological Answer : The synthesis typically involves alkylation and etherification of L-tyrosine derivatives. For example, potassium carbonate-mediated condensation of γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester with alkyl halides in 2-butanone has been used to generate methoxy-substituted tyrosine analogs. Key intermediates include γ-acetyl-protected tyrosine esters and halogenated aliphatic precursors. Purification via column chromatography and structural confirmation by NMR and mass spectrometry are critical steps .

Q. How is the stereochemistry of this compound characterized experimentally?

- Methodological Answer : Stereochemical confirmation relies on chiral chromatography (e.g., Purospher STAR columns) and circular dichroism (CD) spectroscopy. X-ray crystallography of derivatives, such as N-Boc-protected analogs, provides definitive stereochemical assignments. Computational modeling (e.g., density functional theory) is used to validate observed optical activity .

Q. What metabolic pathways involve this compound, and how is it detected in biological systems?

- Methodological Answer : As a metabolite of L-DOPA, it is detected via HPLC coupled with electrochemical or fluorescence detection. Isotopic labeling (e.g., 14C-labeled tyrosine) tracks its conversion in cell cultures. Enzymatic assays using tyrosinase (EC 1.14.18.1) monitor oxidative metabolism, with L-DOPA as a transient intermediate .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictory data on the solubility and stability of this compound in aqueous media?

- Methodological Answer : Solubility discrepancies stem from pH-dependent hydration states and cluster formation. For example, mixed DMSO-water clusters (e.g., 1DMSO:2H₂O) alter solubility profiles at varying solvent ratios. Stability studies using dynamic light scattering (DLS) and UV-Vis spectroscopy under controlled pH (4–8) and temperature (4–37°C) are recommended. Data normalization to ionic strength (e.g., NaCl concentration) minimizes artifacts .

Q. How do molecular interactions of this compound with proteins differ from those of unmodified L-tyrosine?

- Methodological Answer : The methoxy and methyl groups introduce steric hindrance and alter hydrogen-bonding capacity. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal reduced binding affinity to tyrosine kinases compared to L-tyrosine. Molecular dynamics simulations highlight conformational changes in receptor pockets due to methyl group interactions .

Q. What strategies mitigate batch-to-batch variability in enzymatic assays involving this compound?

- Methodological Answer : Standardization includes using lyophilized enzyme preparations (e.g., Sigma tyrosinase P-9255) and pre-equilibrating reaction cocktails at 25°C. Internal controls with 14C-labeled L-tyrosine (50–60 mCi/mmol) normalize activity measurements. Statistical outlier analysis (e.g., Grubbs' test) ensures data reproducibility across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.